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Compound of Interest

Compound Name: Zharp1-211

Cat. No.: B12384314

With the understanding that "Zharp1-211" is likely a reference to the protein SHARP1 (also
known as DEC2 or BHLHEA41), this document provides detailed application notes and protocols
for performing immunohistochemistry (IHC) on tissues treated with substances that may
modulate SHARP1 expression or activity.

Application Notes

Introduction to SHARP1

SHARP1 is a member of the basic helix-loop-helix (bHLH) family of transcription factors.[1][2]
[3][4] It plays a crucial role in a variety of cellular processes, including the regulation of the
circadian rhythm, cell cycle control, DNA damage response, and cellular differentiation.[4][5][6]
[7] SHARP1 can function as a transcriptional repressor by competing for E-box DNA binding
sequences or by interacting with other transcription factors and corepressors.[4][7]

The expression and activity of SHARP1 are implicated in several pathologies. In some
contexts, such as triple-negative breast cancer and thyroid cancer, SHARP1 acts as a tumor
suppressor.[1][8] Conversely, it has been identified as an oncogenic driver in MLL-AF6 acute
myelogenous leukemia.[2] Given its diverse roles, studying the localization and expression
levels of SHARP1 in tissue samples via immunohistochemistry is essential for understanding
its function in both normal physiology and disease.

SHARP1 Signaling Pathways
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SHARPL1 is involved in multiple signaling pathways, often acting as a critical regulatory node.
Two key pathways are the DNA damage response and the hypoxia-inducible factor (HIF-1a)
signaling pathway.

 DNA Damage Response: In response to genotoxic stress, SHARP1 expression is
upregulated.[5][6] It can induce cell cycle arrest in the S and G2/M phases, providing time for
DNA repair.[5][6] This is achieved, in part, through the upregulation of Brcal and GADD45aq.
[5][6] Furthermore, SHARP1 can attenuate the p53 response to DNA damage, thereby
reducing apoptosis in response to certain chemotherapeutic agents.[5][6]

o HIF-1a Regulation: SHARPL1 is a key negative regulator of the HIF-1a and HIF-2a proteins.
[1] It directly binds to HIFs and promotes their degradation through the proteasome in a
manner that is independent of the von Hippel-Lindau (pVHL) tumor suppressor.[1] By
facilitating HIF degradation, SHARP1 can suppress tumor metastasis, particularly in breast
cancer.[1]

Below is a diagram illustrating the central role of SHARPL1 in these two critical cellular
pathways.
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Detailed Experimental Protocols
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SHARPL1 Signaling in DNA Damage and HIF-1a Regulation.

This protocol provides a comprehensive workflow for the immunohistochemical staining of
SHARP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents

FFPE tissue sections on charged slides
Xylene or a xylene substitute
Ethanol (100%, 95%, 80%, 70%)

Deionized water
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» Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

e Hydrogen peroxide (3%)

» Blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody)

e Primary antibody against SHARP1

 Biotinylated secondary antibody

o Streptavidin-HRP reagent

e DAB (3,3'-Diaminobenzidine) substrate kit

o Hematoxylin counterstain

e Mounting medium

e Coplin jars or staining dishes

o Humidified chamber

e Microwave or water bath for antigen retrieval

 Light microscope

Experimental Workflow Diagram
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Immunohistochemistry Experimental Workflow.
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Protocol Steps

o Deparaffinization and Rehydration:

[¢]

Immerse slides in two changes of xylene for 5-10 minutes each.

[¢]

Transfer slides through two changes of 100% ethanol for 5 minutes each.

[e]

Hydrate through graded ethanol solutions: 95%, 80%, and 70% for 5 minutes each.

Rinse with deionized water for 5 minutes.

o

e Antigen Retrieval:

[¢]

Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

Heat the buffer with the slides to a sub-boiling temperature (95-100°C) for 10-20 minutes.
[°]

[e]

[e]

Allow the slides to cool on the benchtop for 30 minutes.[9]

o

Rinse sections with wash buffer (e.g., PBS with 0.1% Tween-20) three times for 5 minutes
each.

e Immunostaining:

o Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block
endogenous peroxidase activity. Rinse with wash buffer.

o Blocking: Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for
1 hour at room temperature in a humidified chamber.[9]

o Primary Antibody: Remove the blocking solution and apply the diluted primary anti-
SHARP1 antibody. Incubate overnight at 4°C in a humidified chamber.[9]

o Washing: Wash sections in wash buffer three times for 5 minutes each.[9]
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o Secondary Antibody: Apply a biotinylated secondary antibody and incubate for 30-60
minutes at room temperature.[9]

o Washing: Repeat the washing step.

o Detection: Apply Streptavidin-HRP reagent and incubate for 30 minutes at room
temperature.[9]

o Washing: Repeat the washing step.

 Visualization and Counterstaining:

o

Apply the DAB substrate solution and monitor for color development (typically 1-10
minutes).

o

Immerse slides in deionized water to stop the reaction.[9]

[¢]

Counterstain with hematoxylin for 1-2 minutes.

Rinse with deionized water.

[¢]

» Dehydration and Mounting:

o Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%, 100%)
for 5 minutes each.

o Clear in two changes of xylene for 5 minutes each.

o Apply a coverslip with permanent mounting medium.

Data Presentation

The following tables provide recommended starting concentrations and conditions for the IHC
protocol. Optimization may be required for specific tissues and experimental setups.

Table 1: Antibody Dilutions and Incubation Parameters
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Dilution/Conce Incubation Incubation
Step Reagent ) .
ntration Time Temperature
Anti-SHARP1
Primary Antibody  Polyclonal 1:100 - 1:500 Overnight 4°C
Antibody
Secondary Biotinylated Goat ] Room
) ) ) 1:200 - 1:1000 30-60 minutes
Antibody Anti-Rabbit 1gG Temperature
Detection o ) Room
Streptavidin-HRP  Ready-to-use 30 minutes
Reagent Temperature

*Optimal dilutions should be determined by the user.

Table 2: Reagent and Buffer Compositions

Reagent/Buffer Composition pH
) ) 24.2 g Tris base, 80 g NaCl in
10X Tris Buffered Saline (TBS) 7.6
1L dH20
Wash Buffer (TBS/T) 1X TBS with 0.1% Tween-20 7.6
. ) 2.94 g Sodium Citrate in 1 L
10 mM Sodium Citrate Buffer 6.0
dH20
3% Hydrogen Peroxide 10 ml 30% H202 in 90 ml dH20  N/A
) ) 5% Normal Goat Serum in 1X
Blocking Solution N/A

TBS

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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